

Thermophysical properties of 2,3-Hexanedione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Hexanedione

Cat. No.: B1216139

[Get Quote](#)

A Technical Guide to the Thermophysical Properties of 2,3-Hexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the thermophysical properties of **2,3-Hexanedione** (CAS: 3848-24-6), a significant alpha-diketone in various industrial and research applications. The following sections detail its physical and chemical characteristics, supported by tabulated data for clarity. Furthermore, this guide outlines the general experimental protocols for determining these properties and includes graphical representations of experimental workflows to facilitate understanding.

Chemical Identity

2,3-Hexanedione, also known as acetylbutyryl or methyl propyl diketone, is an organic compound with the chemical formula $C_6H_{10}O_2$.^{[1][2][3]} It is classified as an alpha-diketone, characterized by two ketone groups on adjacent carbon atoms.^{[4][5]} This structure imparts specific reactivity and physical properties. **2,3-Hexanedione** is a yellow liquid with a powerful, creamy, and buttery odor.^{[1][6]}

Table 1: Chemical Identifiers for **2,3-Hexanedione**

Identifier	Value	Reference
IUPAC Name	hexane-2,3-dione	[1] [7]
CAS Number	3848-24-6	[3]
Molecular Formula	C ₆ H ₁₀ O ₂	[3] [7]
Molecular Weight	114.14 g/mol	[1]
SMILES	CCCC(=O)C(=O)C	[1] [3]
InChIKey	MWVFCEVNXHTDNF-UHFFFAOYSA-N	[1]

Thermophysical Properties

The thermophysical properties of **2,3-Hexanedione** are critical for its application in chemical synthesis, flavor formulation, and pharmaceutical development.[\[8\]](#)[\[9\]](#) The data presented below has been aggregated from various sources.

Physical State and Appearance

2,3-Hexanedione is a yellow liquid at standard temperature and pressure.[\[1\]](#)[\[10\]](#) In high concentrations, it possesses a sharp, penetrating odor, which becomes sweet and aromatic upon dilution.[\[1\]](#)

Quantitative Data

The following tables summarize the key thermophysical properties of **2,3-Hexanedione**.

Table 2: Thermodynamic Properties

Property	Value	Conditions	Reference
Melting Point	-30 °C	760 mmHg	[1] [11]
Boiling Point	128 - 130 °C	760 mmHg	[3] [6] [12]
262 °F (127.8 °C)	760 mmHg	[1] [2] [3]	
Flash Point	28 °C (82.4 °F)	Closed Cup	[12] [13]
83 °F (28.3 °C)	[1] [2] [3]		
Autoignition Temp.	245 °C		

Table 3: Density and Refractive Index

Property	Value	Temperature	Reference
Density	0.934 g/mL	25 °C	[6] [12] [14]
0.94 g/cm ³	20 °C		
0.934	66 °F (18.9 °C)	[1] [2]	
0.920 - 0.945 g/mL	20 °C	[10]	
Refractive Index	1.412 (n _{20/D})	20 °C	[6] [14]
1.4080 - 1.4110 (n _{d20})	20 °C	[10]	
1.409 - 1.419	[1]		

Table 4: Vapor Properties

Property	Value	Temperature	Reference
Vapor Pressure	13 hPa (9.75 mmHg)	20 °C	
10 mmHg	20 °C	[14][15]	
0.5 mmHg	84 °F (28.9 °C)	[1][2]	
19.0 mmHg	124 °F (51.1 °C)	[1][2]	
Vapor Density	3.9 (vs air)	[14][15]	

Table 5: Solubility

Solvent	Solubility	Temperature	Reference
Water	Less than 1 mg/mL	72 °F (22.2 °C)	[1][2]
Partly miscible	[6][9]		
Organic Solvents	Soluble in alcohol, propylene glycol, and oils	[3]	

Experimental Protocols

Detailed experimental protocols for the cited data are not publicly available. However, this section describes standard methodologies used to determine the principal thermophysical properties of liquid chemicals like **2,3-Hexanedione**.

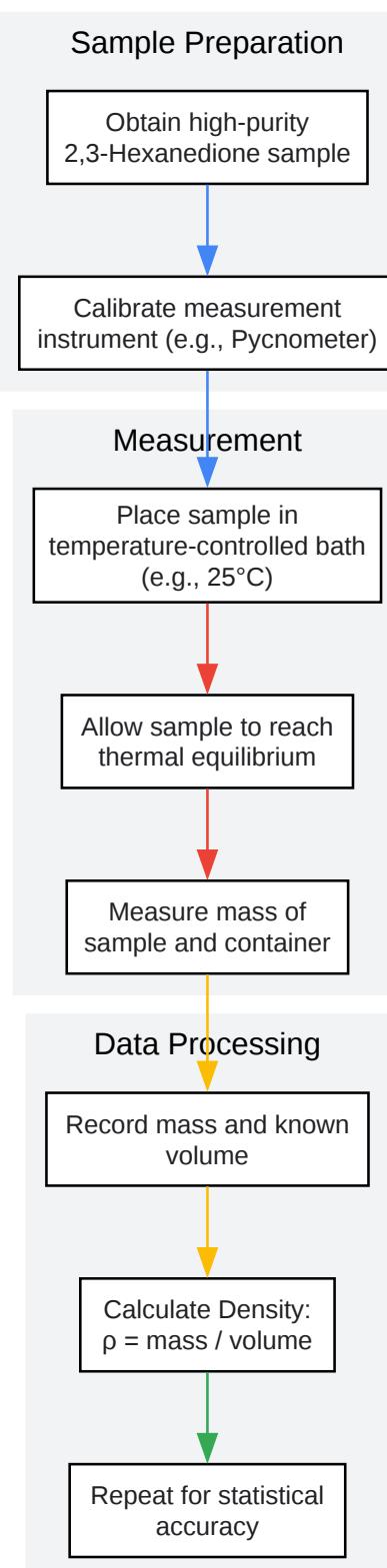
Boiling Point Determination

The boiling point is typically determined at atmospheric pressure. A common laboratory method involves using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For precise measurements, especially for creating vapor pressure curves, a twin ebulliometric apparatus can be used.[16] The process involves heating the liquid until it boils and recording the stable temperature of the vapor phase, ensuring the thermometer is not in direct contact with the superheated liquid.

Density Measurement

The density of a liquid can be measured using several techniques. A straightforward method involves using a pycnometer, a glass flask with a precise volume. The pycnometer is weighed empty, then filled with the sample liquid, and weighed again at a controlled temperature. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. [17] Digital density meters, which often use an oscillating U-tube, offer rapid and highly accurate measurements.[17]

Viscosity Measurement


Dynamic viscosity is commonly determined using a viscometer, such as an Ostwald or Ubbelohde capillary viscometer.[17] The method relies on measuring the time it takes for a fixed volume of the liquid to flow through a narrow capillary under gravity.[17] The viscometer is submerged in a temperature-controlled bath to ensure thermal equilibrium.[17] The kinematic viscosity is calculated from the flow time and a calibration constant, and the dynamic viscosity is then determined by multiplying the kinematic viscosity by the liquid's density.[17]

Heat Capacity Measurement

The heat capacity of a liquid is measured using calorimetry. A differential scanning calorimeter (DSC) can be used to measure the heat capacity of two-phase (liquid + vapor) systems over a range of temperatures.[16] For measurements at ambient conditions, a Picker differential flow calorimeter is often employed. These instruments measure the heat required to raise the temperature of the sample by a specific amount compared to a reference substance with a known heat capacity.

Visualizations

The following diagrams illustrate a generalized experimental workflow and a conceptual relationship relevant to the thermophysical properties of **2,3-Hexanedione**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for determining the density of **2,3-Hexanedione**.

[Click to download full resolution via product page](#)

Caption: Influence of temperature on key thermophysical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Hexanedione | C6H10O2 | CID 19707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-HEXANEDIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. scent.vn [scent.vn]
- 4. Showing Compound 2,3-Hexanedione (FDB008070) - FooDB [foodb.ca]
- 5. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 6. 2,3-HEXANEDIONE | 3848-24-6 [chemicalbook.com]
- 7. 2,3-Hexanedione [webbook.nist.gov]
- 8. nbinfo.com [nbinfo.com]
- 9. 2,3-Hexanedione, 94% | Fisher Scientific [fishersci.ca]
- 10. 2,3-HEXANEDIONE [ventos.com]
- 11. Human Metabolome Database: Showing metabocard for 2,3-Hexanedione (HMDB0031491) [hmdb.ca]
- 12. chemicalpoint.eu [chemicalpoint.eu]

- 13. 2,3-Hexanedion technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2,3-Hexanedione technical grade, 90 3848-24-6 [sigmaaldrich.com]
- 15. acetyl butyryl, 3848-24-6 [thegoodsentscompany.com]
- 16. researchgate.net [researchgate.net]
- 17. emerald.com [emerald.com]
- To cite this document: BenchChem. [Thermophysical properties of 2,3-Hexanedione]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216139#thermophysical-properties-of-2-3-hexanedione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com